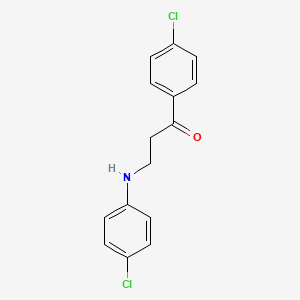
3-(4-Chloroanilino)-1-(4-chlorophenyl)-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chloroanilino)-1-(4-chlorophenyl)-1-propanone (3-CACP) is an organic compound belonging to the family of propanones. It is a colorless, flammable liquid with a boiling point of 140°C. 3-CACP is used in the synthesis of pharmaceuticals and other organic compounds. It is also used as a reagent in the synthesis of heterocyclic compounds, as a dye for photographic films, and as a catalyst in the production of polymers.
Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis and Enantioselectivity
- Chiral Intermediate Synthesis : Research has demonstrated the utility of microbial reductases for the asymmetric synthesis of chiral alcohols, such as (S)-3-chloro-1-phenyl-1-propanol, from ketones like 3-chloro-1-phenyl-1-propanone. This process is crucial for producing antidepressant drugs with high enantioselectivity, leveraging enzymes like Saccharomyces cerevisiae reductase (Choi et al., 2010).
Chemical Reactivity and Compound Synthesis
- Synthetic Utility in Antimicrobial Agents : The compound 1,3-Bis (4-chlorophenyl)-2, 3-epoxypropanone has been highlighted for its chemical reactivity, serving as an intermediate for synthesizing various cyclic systems with potential antimicrobial properties (Rashad et al., 2013).
Molecular Structure and Spectroscopy
- Molecular Docking and Antimicrobial Activity : A study on 3-(4-Chlorophenyl)-5-[4-propan-2-yl) phenyl-4, 5-dihydro-1H-pyrazol-1-yl] (pyridin-4-yl) methanone (CPPPM) investigated its molecular structure, topological parameters, and antimicrobial activity. The research combined spectroscopic analysis with quantum chemical and molecular docking methods, demonstrating the compound's potential for antibacterial and antifungal applications (Sivakumar et al., 2021).
Photochemistry and Reactivity
- Aryl Cation Reactivity : The study of 4-chlorophenol and 4-chloroanisole under various solvent conditions revealed insights into the reductive dehalogenation and the generation of aryl cations. These findings are relevant for understanding the photogeneration and reactivity of phenyl cations in synthetic chemistry (Protti et al., 2004).
Corrosion Inhibition
- Mild Steel Corrosion Inhibition : The derivatives of propanones, including 1-(3-(4-chlorophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one, were evaluated as inhibitors of mild steel corrosion in hydrochloric acid. This research provides insights into the applications of such compounds in protecting metals against corrosion, highlighting their adsorption behavior and inhibition efficiency (Olasunkanmi & Ebenso, 2019).
Eigenschaften
IUPAC Name |
3-(4-chloroanilino)-1-(4-chlorophenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO/c16-12-3-1-11(2-4-12)15(19)9-10-18-14-7-5-13(17)6-8-14/h1-8,18H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDASDCVLXFWBFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCNC2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

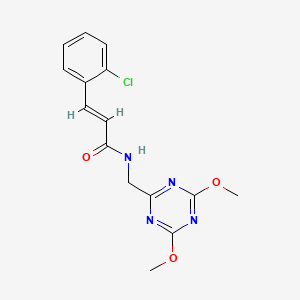
![(2S,6R)-Tricyclo[5.2.1.02,6]decan-3-one](/img/structure/B2928400.png)
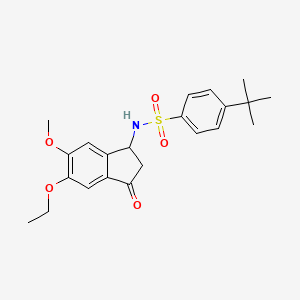
![N-[2-[3-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methylbenzamide](/img/structure/B2928404.png)
![N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B2928408.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2928409.png)
![6-(4-(2-(1H-benzo[d][1,2,3]triazol-1-yl)acetyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2928410.png)

![Methyl 3-{[(2-chlorophenyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2928413.png)
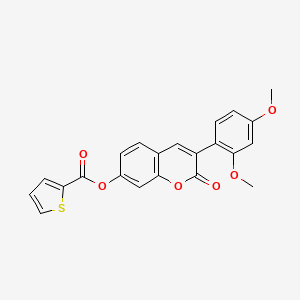
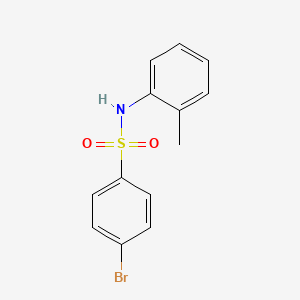

![3-Oxospiro[3.5]nonane-7-carboxylic acid](/img/structure/B2928418.png)
![Diethyl (1S,5R)-3-benzyl-3-azabicyclo[3.2.0]heptane-1,5-dicarboxylate](/img/structure/B2928419.png)